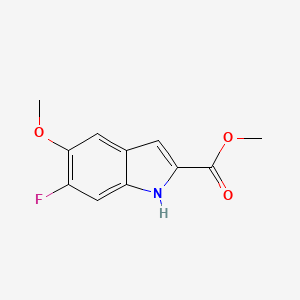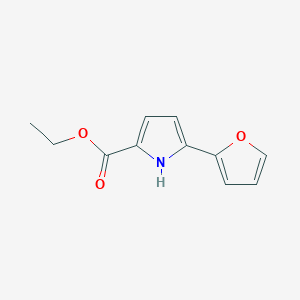
1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclopropane ring substituted with two chlorine atoms and a carboxylic acid group, along with an aminophenyl group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the aminophenyl and carboxylic acid groups. One common method involves the reaction of 4-nitrophenylacetonitrile with dichlorocarbene, generated in situ from chloroform and a strong base, to form the cyclopropane ring. The nitro group is then reduced to an amino group, and the nitrile is hydrolyzed to a carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclopropanation step and efficient catalytic systems for the reduction and hydrolysis steps. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the cyclopropane ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(4-nitrophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid.
Reduction: 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-methanol.
Substitution: 1-(4-aminophenyl)-2,2-diaminocyclopropane-1-carboxylic acid.
科学的研究の応用
1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to certain targets. The carboxylic acid group can participate in acid-base interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
1-(4-aminophenyl)-2-chlorocyclopropane-1-carboxylic acid: Similar structure but with one chlorine atom.
1-(4-aminophenyl)-2,2-difluorocyclopropane-1-carboxylic acid: Fluorine atoms instead of chlorine.
1-(4-aminophenyl)-2,2-dibromocyclopropane-1-carboxylic acid: Bromine atoms instead of chlorine.
Uniqueness
1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid is unique due to the presence of two chlorine atoms on the cyclopropane ring, which can significantly influence its reactivity and interactions with other molecules. The combination of the aminophenyl and carboxylic acid groups also provides a versatile platform for further functionalization and application in various fields.
特性
IUPAC Name |
1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c11-10(12)5-9(10,8(14)15)6-1-3-7(13)4-2-6/h1-4H,5,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSZMTKRERZAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)



![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)
![2-[(4-AMINOBUTYL)SULFANYL]PYRIMIDINE](/img/structure/B6603922.png)
![3-{4-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B6603936.png)

![2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide](/img/structure/B6603952.png)

![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)



